Fmoc-D-Alaninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

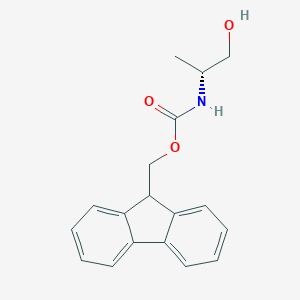

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426111 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202751-95-9 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Alaninol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Alaninol, a crucial reagent for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Data

This compound is an N-terminally protected form of D-alaninol, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a stable and selectively cleavable protecting group. This compound is a fundamental building block in the synthesis of peptides and peptidomimetics.

| Property | Value | Reference |

| CAS Number | 202751-95-9 | [1][2] |

| Molecular Weight | 297.35 g/mol | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₃ | [1][2] |

| Synonyms | Fmoc-D-Ala-ol | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Development

This compound is a versatile derivative of the amino acid alanine and is primarily utilized in the following areas:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a key building block for the incorporation of a D-alaninol residue into a growing peptide chain. The Fmoc protecting group is stable under coupling conditions but can be readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide.[1]

-

Drug Development: In the pharmaceutical industry, this compound is instrumental in the synthesis of novel peptide-based therapeutics. The incorporation of unnatural amino acids and their alcohol derivatives, like D-alaninol, can enhance the metabolic stability and biological activity of peptide drug candidates.[1]

-

Bioconjugation: this compound can be used in bioconjugation processes to link biomolecules to other molecules or surfaces, which is valuable for creating advanced diagnostic and therapeutic agents.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, representative protocol for the manual synthesis of a peptide on a solid support using Fmoc-amino acids, such as this compound. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the sequence of the target peptide.

1. Resin Selection and Preparation:

-

Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[3]

-

Place the resin in a reaction vessel and swell it in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction conditions.[3][4]

2. First Amino Acid Coupling (Loading):

-

If starting with an unloaded resin, the first Fmoc-protected amino acid is coupled to the resin. This process varies depending on the type of resin used.

3. Iterative Peptide Elongation Cycle:

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

-

Step 3a: Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] This exposes a free amine for the next coupling step.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adducts.[3]

-

-

Step 3b: Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound) in DMF.

-

Add an activating agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution to form an activated ester.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation to ensure completion.[3]

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

A ninhydrin test can be performed to confirm the completion of the coupling reaction.[3]

-

4. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[3]

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[3]

-

The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide product.

Visualizing the Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.

Caption: A flowchart of the key steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

The Cornerstone of Durability: A Technical Guide to the Role of D-Amino Acids and Fmoc-D-Alaninol in Enhancing Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, offering high specificity and low toxicity compared to small molecules. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases. This guide provides an in-depth examination of two powerful strategies to overcome this limitation: the incorporation of D-amino acids and C-terminal modification using derivatives like Fmoc-D-Alaninol. By bolstering peptide backbones against enzymatic attack, these methods are pivotal in transforming transient biomolecules into viable drug candidates.

The Achilles' Heel of Peptides: Proteolytic Degradation

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by a vast array of proteases in the body, such as trypsin, chymotrypsin, and various exopeptidases. This enzymatic susceptibility leads to a short in vivo half-life, severely limiting a peptide's therapeutic window and efficacy. The fundamental challenge for peptide drug development lies in engineering molecules that retain their biological activity while resisting this rapid clearance.

A Mirror Image Defense: The Mechanism of D-Amino Acid-Mediated Stability

The most effective strategies for enhancing peptide stability involve modifications that make the peptide a poor substrate for proteases. Since proteases are chiral enzymes with active sites exquisitely evolved to bind and process L-amino acids, the introduction of their stereoisomers, or D-amino acids, provides a robust defense.

The mechanism of resistance is rooted in stereospecific hindrance. The altered chirality at the alpha-carbon of a D-amino acid prevents the peptide from fitting correctly into the protease's active site. This poor binding affinity results in the formation of an inactive enzyme-substrate complex, significantly altering the distance between the scissile peptide bond and the catalytic residues of the protease.[1][2] Consequently, the rate of hydrolysis is dramatically reduced or completely inhibited. Studies have shown that this strategy can make peptides completely protease-resistant.[1]

Incorporating D-amino acids can range from a single substitution at a known cleavage site to the synthesis of an entire peptide from D-amino acids (an all-D-peptide or "enantiomer").[1][3] While effective, the position of the substitution is critical; internal substitutions can sometimes disrupt essential secondary structures (like α-helices) required for biological activity, whereas terminal substitutions are often well-tolerated.[3]

Capping the End: The Role of this compound

Exopeptidases, which cleave peptides from either the N- or C-terminus, are a major degradation pathway. Carboxypeptidases specifically target the C-terminal carboxyl group (-COOH). A highly effective strategy to block this is to modify the C-terminus.

This compound is a D-alaninol residue protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[4][5] Alaninol is an amino alcohol, meaning the carboxylic acid of alanine is reduced to a primary alcohol. Incorporating D-alaninol at the C-terminus removes the negatively charged carboxyl group that carboxypeptidases recognize, rendering the peptide resistant to their activity.[6][7] This modification is analogous to C-terminal amidation, another common and effective stability-enhancing strategy.[8][]

Quantitative Impact on Peptide Stability

The introduction of D-amino acids can dramatically increase peptide half-life in biological fluids. A compelling example is the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7. Time-course experiments in 25% human serum demonstrated a profound increase in stability for the D-enantiomer.[10] Similarly, studies on arginine-rich antimicrobial peptides showed that the D-amino acid derivative (D-R4F4) maintained its activity in the presence of serum and trypsin, unlike its L-counterpart.[11][12]

| Peptide | Modification | Matrix | Time Point | % Intact Peptide Remaining | Reference |

| Kn2-7 | All L-amino acids | 25% Human Serum | 24 hours | 1.0% | [10] |

| dKn2-7 | All D-amino acids | 25% Human Serum | 24 hours | 78.5% | [10] |

| R4F4 | All L-amino acids | Human Serum & Trypsin | - | Efficacy Decreased | [11][12] |

| D-R4F4 | All D-amino acids | Human Serum & Trypsin | - | Efficacy Maintained | [11][12] |

Experimental Protocols

Detailed and robust experimental design is crucial for accurately assessing peptide stability. Below are standard protocols for peptide synthesis and stability evaluation.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.[4][13][14]

-

Resin Preparation: Start with a suitable resin (e.g., pre-loaded Wang or 2-chlorotrityl chloride resin). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF and isopropanol (IPA).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-isomer) (3-4 eq.), a coupling agent like HCTU (2.9-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Coupling Confirmation: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

-

Wash: Wash the resin thoroughly with DMF and IPA to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13][15]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Protocol: In Vitro Serum/Plasma Stability Assay

This protocol describes a method to determine the half-life of a peptide in human serum or plasma using LC-MS analysis.[10][16][17]

-

Preparation: Thaw human serum or plasma and centrifuge to remove any precipitates. Prepare a stock solution of the purified peptide in a suitable buffer or water.

-

Incubation: Dilute the peptide stock solution into the serum/plasma to a final concentration (e.g., 10 µM) in a microcentrifuge tube. Incubate the mixture in a thermomixer at 37°C with gentle agitation.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. The t=0 sample should be processed immediately without incubation.

-

Reaction Quenching & Protein Precipitation: Immediately add 2-3 volumes of an ice-cold solution (e.g., ethanol, acetonitrile, or 1% formic acid in ethanol) to the aliquot to stop enzymatic degradation and precipitate serum proteins.[10][18]

-

Separation: Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes (or overnight) to ensure complete precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products. Analyze the supernatant using a validated LC-MS method to quantify the peak area corresponding to the intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining (relative to the t=0 sample) against time. Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay model.[16]

Conclusion

Enhancing proteolytic stability is a non-negotiable step in the development of peptide therapeutics. The incorporation of D-amino acids and C-terminal modifications with reagents like this compound represent rational, effective, and widely adopted strategies to achieve this goal. By sterically hindering protease recognition and blocking cleavage sites, these modifications can dramatically extend a peptide's half-life, improving its pharmacokinetic profile and ultimately its therapeutic potential. A thorough understanding and application of these principles, verified through robust stability assays, are essential for advancing the next generation of peptide-based drugs from the laboratory to the clinic.

References

- 1. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Solving Peptide Challenges: The Power of C- and N-Terminal Modifications | Blog | Biosynth [biosynth.com]

- 7. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. jpt.com [jpt.com]

- 10. tandfonline.com [tandfonline.com]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

Fmoc-D-Alaninol: A Technical Guide to Introducing Conformational Constraints in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide conformation is a critical determinant in the development of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability. The incorporation of non-natural amino acids is a powerful strategy to achieve this control. This technical guide provides an in-depth exploration of Fmoc-D-Alaninol as a tool for introducing conformational constraints in peptides. We will delve into the principles of conformational restriction, provide detailed experimental protocols for the synthesis and incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS), present quantitative data on its impact on peptide properties, and visualize its role in modulating biological pathways.

Introduction: The Imperative of Conformational Constraint in Peptide Drug Design

Peptides offer significant advantages as therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to a number of developability challenges, including susceptibility to proteolytic degradation and reduced binding affinity for their biological targets.[1] Constraining the peptide backbone into a bioactive conformation can overcome these limitations.[2]

The introduction of D-amino acids is a widely employed strategy to induce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation.[3][4] The D-configuration of the alpha-carbon alters the local geometry of the peptide backbone, promoting turns and stabilizing helical structures in a manner distinct from their L-counterparts.[3][5] this compound, a derivative of the D-amino acid alanine, offers a unique building block for peptide chemists. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it amenable to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6]

This guide will provide researchers with the necessary technical information to effectively utilize this compound in their peptide design and development workflows.

Synthesis of this compound

This compound can be synthesized from its parent amino acid, D-alanine, through a two-step process involving reduction of the carboxylic acid to an alcohol, followed by the protection of the amine group with Fmoc-Cl.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of D-Alanine to D-Alaninol

-

Materials: D-Alanine, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

Suspend D-Alanine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of LiAlH₄ in THF to the suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude D-Alaninol.

-

Purify the crude product by distillation or recrystallization.

-

Step 2: Fmoc Protection of D-Alaninol

-

Materials: D-Alaninol, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.

-

Procedure:

-

Dissolve D-Alaninol in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create a basic environment.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of Fmoc-Cl in dioxane to the mixture with vigorous stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Extract the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer with HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Incorporation of this compound into Peptides via SPPS

This compound can be incorporated into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle of deprotection and coupling for adding an amino acid to the peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Impact of D-Alaninol on Peptide Properties: Quantitative Data

The incorporation of D-amino acids, and by extension D-amino alcohols like D-Alaninol, can significantly impact the conformational and biological properties of a peptide. While specific quantitative data for D-Alaninol is limited in the literature, we can infer its effects from studies on peptides containing D-Alanine.

Conformational Changes

The introduction of a D-amino acid can induce a local change in the peptide backbone conformation, often leading to the formation of β-turns. This can be observed using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Table 1: Hypothetical CD Spectroscopy Data for a Model Peptide

| Peptide Sequence | Secondary Structure Content (%) |

| α-Helix | |

| Ac-Ala-Ala-Ala-Ala-NH₂ | 15 |

| Ac-Ala-D-Ala -Ala-Ala-NH₂ | 10 |

This table illustrates the potential shift in secondary structure upon incorporation of a D-amino acid, leading to a significant increase in β-turn content.

Enhanced Proteolytic Stability

Peptidases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic degradation, thereby increasing the peptide's half-life in biological systems.

Table 2: Hypothetical Proteolytic Stability Assay Data

| Peptide | Half-life in Human Serum (hours) |

| L-Peptide (e.g., Angiotensin II) | < 0.5 |

| D-Ala substituted Peptide | > 8 |

This table demonstrates the dramatic increase in stability that can be achieved by substituting an L-amino acid with its D-enantiomer.[7]

Modulation of Binding Affinity

By constraining a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can lead to a significant increase in binding affinity.

Table 3: Hypothetical Binding Affinity Data for a GPCR Ligand

| Peptide Ligand | Target Receptor | IC₅₀ (nM) |

| Native Peptide | GPCR-X | 150 |

| D-Ala constrained Peptide | GPCR-X | 15 |

This table illustrates a hypothetical 10-fold increase in binding affinity (lower IC₅₀ value) upon conformational constraint with a D-amino acid.

Application in Modulating Signaling Pathways: A Case Study

Conformationally constrained peptides are powerful tools for modulating protein-protein interactions (PPIs) and signaling pathways that are often considered "undruggable" with small molecules. A prime example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

The tumor suppressor protein p53 is negatively regulated by MDM2. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. Peptides derived from the p53 transactivation domain can bind to MDM2, but they are often unstable and have poor cell permeability. Incorporating D-amino acids to induce a stable helical conformation can overcome these limitations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [vivo.weill.cornell.edu]

- 7. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

The Stereochemical Integrity of Fmoc-D-Alaninol: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, ensuring the precise stereochemistry of peptide-based therapeutics is paramount to their efficacy and safety. This in-depth technical guide delves into the core principles of chirality as they relate to (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propan-1-ol, or Fmoc-D-Alaninol, a crucial building block in the synthesis of novel peptide drugs.

This compound is a protected form of D-alaninol, an amino alcohol derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The "D" configuration of the alaninol moiety is critical, as the chirality of a peptide therapeutic dictates its three-dimensional structure and, consequently, its interaction with biological targets. The use of D-amino acids and their derivatives can confer resistance to enzymatic degradation, thereby enhancing the in-vivo stability and bioavailability of peptide drugs.

Physicochemical Properties and Purity

This compound is a white to off-white crystalline powder. Its fundamental properties and typical purity specifications from commercial suppliers are summarized below. The high enantiomeric purity is a critical quality attribute for its use in pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 202751-95-9 | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₃ | [1][2] |

| Molecular Weight | 297.35 g/mol | [1][2] |

| Appearance | White to off-white powder | General observation |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | [3] |

| Purity (by HPLC) | ≥ 99% | [1] |

| Storage Conditions | 0-8°C | [1] |

The Critical Role of Chirality in Peptide Synthesis

The stereochemical integrity of each building block used in SPPS is crucial for the successful synthesis of the target peptide. The presence of the undesired L-enantiomer of Fmoc-alaninol can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the final product and may exhibit different biological activities or toxicological profiles.

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a potential side reaction during peptide synthesis. The activation of the carboxylic acid group of an N-protected amino acid for coupling is a critical step where racemization can occur, particularly through the formation of an oxazolone intermediate. While this compound itself does not have a carboxylic acid to activate, the preceding amino acid in the sequence is susceptible to racemization during its activation and coupling to the N-terminal amine of the resin-bound peptide. Careful selection of coupling reagents and reaction conditions is therefore essential to suppress this side reaction.

Experimental Protocols

General Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative cycle of Fmoc-SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

2. Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a mild base, commonly a 20% solution of piperidine in DMF.[4] This liberates a free amine to which the next amino acid will be coupled.

3. Washing: The resin is thoroughly washed with the solvent to remove the cleaved Fmoc group and excess piperidine.

4. Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, the amino acid preceding this compound) is activated using a coupling reagent. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization. The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

5. Washing: The resin is washed again to remove unreacted reagents and byproducts.

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

8. Purification and Analysis: The crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Chiral Purity Analysis of this compound by HPLC

The enantiomeric purity of this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the D- and L-enantiomers.

Caption: Workflow for chiral purity determination of this compound by HPLC.

1. Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For N-protected amino acids, columns like CHIRALPAK® IA, IC, or QNAX have shown good selectivity.[5]

2. Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol) is often used. The polarity of the mobile phase plays a significant role in the chiral recognition mechanism.[5]

3. Detection: The Fmoc group has a strong UV absorbance, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.

4. Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Applications in Drug Development

The incorporation of this compound and other D-amino acid derivatives into peptide therapeutics is a key strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer in-vivo half-life and improved therapeutic potential.

While this compound itself is a building block and not directly involved in signaling pathways, the resulting peptides containing D-alaninol can be designed to target a wide range of biological receptors and enzymes with high affinity and specificity. These peptides have applications in various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Fmoc-D-Alaninol: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Alaninol is a versatile chiral building block widely employed in organic synthesis, particularly in the construction of complex chiral molecules for pharmaceutical and research applications. This guide provides a comprehensive overview of its properties, synthesis, and application in asymmetric synthesis, complete with detailed experimental protocols and quantitative data.

This compound is a derivative of the naturally occurring amino acid D-alanine, where the carboxylic acid functionality has been reduced to an alcohol, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This unique combination of a chiral backbone, a nucleophilic hydroxyl group, and a base-labile protecting group makes it a valuable tool for introducing stereocenters with high fidelity. Its applications span from peptide and peptidomimetic synthesis to its use as a chiral auxiliary in a variety of asymmetric transformations.[1][2]

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 202751-95-9 | [3] |

| Molecular Formula | C₁₈H₁₉NO₃ | [3] |

| Molecular Weight | 297.35 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% | [4] |

| Melting Point | Not available | [3] |

| Boiling Point | 503.9 °C at 760 mmHg | [3] |

| Density | 1.21 g/cm³ | [3] |

| Storage | 2-8 °C | [4] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the readily available chiral pool amino acid, D-alanine. The first step involves the reduction of the carboxylic acid to a primary alcohol to yield D-alaninol. The second step is the protection of the primary amine with the Fmoc group.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of D-Alaninol from D-Alanine

This protocol is adapted from general procedures for the reduction of amino acids.

Materials:

-

D-Alanine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-alanine (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension.

-

In a separate flask, dissolve iodine (1.0-1.5 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at 0 °C. The reaction is exothermic and will evolve hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C until the gas evolution ceases.

-

Acidify the mixture to pH 1-2 with 1 M HCl.

-

Stir for 1 hour, then basify to pH 12-14 with 1 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-alaninol as a crude oil or solid. The product can be purified by distillation or recrystallization if necessary.

Experimental Protocol: Fmoc Protection of D-Alaninol

This protocol is a general procedure for the Fmoc protection of amino alcohols.[5]

Materials:

-

D-Alaninol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or a mixture of THF and water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve D-alaninol (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve Fmoc-Cl (1.05 eq) in dioxane.

-

Add the Fmoc-Cl solution dropwise to the stirred D-alaninol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application of this compound in Asymmetric Synthesis

This compound serves as a valuable chiral building block in a variety of asymmetric reactions. Its utility is demonstrated in the synthesis of chiral β-amino alcohols and as a chiral auxiliary in the diastereoselective synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Synthesis of Chiral β-Amino Alcohols

This compound can be used to synthesize chiral β-amino alcohols. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with retention or inversion of configuration, or the amino group can direct further stereoselective transformations.

Figure 2: General workflow for the synthesis of chiral β-amino alcohols.

Chiral Auxiliary in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[6][7] By using a chiral amine derived from this compound, the reaction can be rendered diastereoselective, allowing for the synthesis of enantioenriched products.

Figure 3: Logical workflow for the diastereoselective Pictet-Spengler reaction.

Experimental Protocol: Diastereoselective Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is a representative example of how this compound can be employed as a chiral auxiliary.

Materials:

-

This compound

-

Piperidine in DMF (20%)

-

Homoveratrylamine

-

An appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Fmoc Deprotection: Dissolve this compound (1.0 eq) in 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent under reduced pressure and purify the resulting D-alaninol.

-

Condensation: In a round-bottom flask, dissolve the purified D-alaninol (1.0 eq) and homoveratrylamine (1.0 eq) in DCM.

-

Add the aldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour.

-

Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Formaldehyde | >95:5 | 75 |

| 2 | Benzaldehyde | >90:10 | 68 |

Table 2: Representative quantitative data for the diastereoselective Pictet-Spengler reaction using a D-alaninol-derived chiral auxiliary. Data is illustrative and based on typical outcomes for such reactions.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from D-alanine and the predictable stereochemical outcomes in its applications make it an attractive choice for the synthesis of complex, enantioenriched molecules. The detailed protocols provided in this guide serve as a practical resource for researchers in academia and industry, facilitating the use of this compound in the development of novel therapeutics and other advanced materials.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Price from Supplier Brand Nanjing Peptide Biotech Ltd. on Chemsrc.com [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fmoc-D-Alaninol: A Key Chiral Building Block for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Alaninol, a protected form of the chiral amino alcohol D-alaninol, is a critical building block in modern pharmaceutical research and development. Its unique structural properties make it an invaluable component in the synthesis of complex peptides and chiral molecules, contributing to the advancement of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, purity standards, synthesis and purification protocols, and analytical methodologies, serving as an essential resource for professionals in the field.

Commercial Availability and Purity Specifications

A variety of chemical suppliers offer this compound, typically with high purity levels suitable for sensitive applications such as peptide synthesis. The quality and purity of this reagent are paramount to ensure the integrity and efficacy of the final synthesized compounds. Below is a summary of prominent commercial suppliers and their typical purity specifications.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | ≥ 99% | 202751-95-9 | C₁₈H₁₉NO₃ | 297.35 |

| Santa Cruz Biotechnology | Not specified, for research use | 202751-95-9 | C₁₈H₁₉NO₃ | 297.35 |

| Advanced ChemTech | Not specified | 202751-95-9 | C₁₈H₁₉NO₃ | 297.35 |

| Sigma-Aldrich (Novabiochem®) | ≥99.0% (HPLC) | 202751-95-9 | C₁₈H₁₉NO₃ | 297.35 |

| Ningbo Inno Pharmchem Co., Ltd. | ≥99.0% | 202751-95-9 | C₁₈H₁₉NO₃ | 297.35 |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to confirm the specific purity and identify any potential impurities.[1]

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the Fmoc protection of amino alcohols.

Materials:

-

D-Alaninol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dioxane and Water (or another suitable solvent system like Dichloromethane)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-alaninol in a mixture of dioxane and aqueous sodium bicarbonate solution. The base is crucial to neutralize the hydrochloric acid generated when using Fmoc-Cl.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the D-alaninol solution at 0°C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

Recrystallization solvent system (e.g., ethyl acetate/hexane, dichloromethane/heptane, or ethanol/water)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethyl acetate or ethanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add the anti-solvent (e.g., hexane or water) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

A patent for a similar process for N-FMOC-amino acids suggests using an ethanol/water system for crystallization.[2]

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of this compound. A typical analysis uses a reversed-phase C18 column.

Typical RP-HPLC Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the elution of all components.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or 265 nm

Chiral HPLC is crucial for determining the enantiomeric purity and quantifying the presence of the undesired L-enantiomer. Various chiral stationary phases (CSPs) are effective for separating Fmoc-protected amino compounds.[1][3][4]

Typical Chiral HPLC Conditions:

-

Chiral Stationary Phase: Polysaccharide-based (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ series) columns are often successful.[1][3]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions during purification.

Typical TLC Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio can be optimized to achieve good separation.

-

Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate or ninhydrin if deprotection occurs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Fmoc group protons: A series of multiplets in the aromatic region (approx. 7.2-7.8 ppm).

-

CH and CH₂ of the fluorenyl group: Signals around 4.2-4.5 ppm.

-

NH proton: A signal that may be broad and its chemical shift will be solvent-dependent.

-

CH of the alaninol backbone: A multiplet.

-

CH₂OH of the alaninol backbone: A multiplet.

-

CH₃ of the alaninol backbone: A doublet.

Common Impurities

Potential impurities in this compound can arise from the starting materials or side reactions during synthesis and storage. These may include:[6][7][8][9]

-

The L-enantiomer (Fmoc-L-Alaninol): This is a critical impurity to monitor as it can lead to the formation of diastereomeric peptides with altered biological activity.

-

Free D-alaninol: Resulting from incomplete reaction.

-

Dipeptide impurities (Fmoc-D-Ala-D-alaninol): Can form during the synthesis of the starting material.

-

β-Alanine derivatives: These can arise from the rearrangement of Fmoc-OSu if it is used as the protecting agent.[8][9]

-

Degradation products: Resulting from improper storage conditions.

Applications as a Chiral Building Block

This compound is a versatile chiral building block used in the synthesis of a wide range of biologically active molecules.[10] Its D-configuration is often incorporated into peptide-based therapeutics to enhance their stability against enzymatic degradation, thereby increasing their in vivo half-life.[11] The hydroxyl group also provides a site for further chemical modification or for influencing the conformation and binding properties of the final molecule.

Key Application Areas:

-

Peptide Synthesis: As a non-proteinogenic amino acid analogue, it is used in Solid-Phase Peptide Synthesis (SPPS) to create peptides with modified backbones.[10][12][13]

-

Drug Development: It serves as a precursor in the synthesis of chiral drugs, where the stereochemistry is critical for therapeutic efficacy.[10][11]

-

Bioconjugation: The hydroxyl group can be used as a handle for attaching other molecules, such as fluorescent labels or polyethylene glycol (PEG), to peptides or other biomolecules.[10]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the quality control and application of this compound, the following diagrams are provided.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. chempep.com [chempep.com]

- 12. Automated Peptide Synthesizers [peptidemachines.com]

- 13. chem.uci.edu [chem.uci.edu]

Fmoc-D-Alaninol: A Technical Guide to the Synthesis of Non-Natural Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a pivotal strategy in modern drug discovery and development. These modifications can dramatically enhance the therapeutic potential of peptides by improving their stability, modulating their biological activity, and conferring novel functionalities.[1] One such valuable building block is Fmoc-D-Alaninol, the N-Fmoc protected form of the D-enantiomer of alaninol. The presence of the D-amino alcohol structure offers significant advantages, most notably increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[2][3] This enhanced stability can significantly extend the in vivo half-life of peptide-based therapeutics. This technical guide provides an in-depth overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of non-natural peptides, including detailed experimental protocols, data presentation, and workflow visualizations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 202751-95-9 | [4][5] |

| Molecular Formula | C₁₈H₁₉NO₃ | [4][5] |

| Molecular Weight | 297.35 g/mol | [4][5] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥ 99% | [4] |

| Storage Conditions | 0-8°C | [4] |

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Alaninol

The primary method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][7]

General Workflow of Fmoc-SPPS

The synthesis cycle for incorporating an amino acid using Fmoc chemistry involves three main steps: deprotection, activation, and coupling.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of a peptide containing D-Alaninol at the C-terminus.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is suitable for preparing a resin from which the final peptide alcohol can be cleaved under mild acidic conditions, preserving acid-labile side-chain protecting groups.

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

-

Preparation of Amino Alcohol Solution: In a separate flask, dissolve this compound (2.0 equivalents relative to resin loading) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents).

-

Loading: Drain the DCM from the swollen resin and add the this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (MeOH, 2 mL) and continue to agitate for 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 2: Chain Elongation - A Single Coupling Cycle

This protocol describes the steps to add the next Fmoc-protected amino acid to the resin-bound D-Alaninol.

-

Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL/g of resin) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

-

Amino Acid Activation and Coupling (using HATU/DIPEA):

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to begin the activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This should be done in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate should form.

-

Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice to remove residual scavengers.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Quantitative Data in Peptide Synthesis

| Coupling Reagent Combination | Typical Coupling Time | Relative Efficiency for Non-Hindered Couplings | Reference(s) |

| HBTU/HOBt/DIPEA | 15 - 60 minutes | Very Good | [5] |

| HATU/DIPEA | 5 - 20 minutes | Excellent | [8] |

| DIC/HOBt | 1 - 2 hours | Good | [4] |

| PyBOP/DIPEA | 15 - 60 minutes | Very Good | [4] |

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization.

Visualization of Key Concepts

Logical Relationship: Impact of D-Alaninol Incorporation

The primary motivation for incorporating D-amino alcohols like D-Alaninol is to enhance the therapeutic properties of peptides. The following diagram illustrates the logical flow from this structural modification to the desired biological outcomes.

Purification and Characterization

Following synthesis and cleavage, the crude peptide requires purification and characterization to ensure the desired product has been obtained at the required purity.

-

Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.[9]

-

Characterization: The identity of the purified peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the compound. The purity is typically assessed by analytical RP-HPLC. For more detailed structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be employed.[10]

Conclusion

This compound is a valuable building block for the synthesis of non-natural peptides with enhanced therapeutic potential. Its incorporation, primarily to improve stability against enzymatic degradation, is readily achievable through standard Fmoc-based solid-phase peptide synthesis protocols. While specific quantitative data for its coupling efficiency is not widely published, it is expected to perform similarly to other non-sterically hindered amino acids. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to develop novel and more robust peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 10. almacgroup.com [almacgroup.com]

A Technical Guide to the Fmoc Protection of D-alaninol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to D-alaninol, a critical process in peptide synthesis and the development of peptide-based therapeutics. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of Fmoc-D-alaninol in a laboratory setting.

Introduction to the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group extensively utilized in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains, a strategy known as orthogonal protection.[2] The Fmoc group is typically introduced by reacting the amine of an amino acid or amino alcohol with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu), in the presence of a mild base.[3]

The protection of D-alaninol with the Fmoc group yields a valuable building block for the incorporation of a hydroxyl-containing, chiral residue into peptide chains. This modification can enhance the pharmacological properties of peptide-based drugs, such as their stability and bioavailability.[4]

Reaction Mechanism and Workflow

The Fmoc protection of D-alaninol proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the D-alaninol amine group attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-OSu). This is followed by the departure of a leaving group (e.g., N-hydroxysuccinimide), resulting in the formation of a stable carbamate linkage and yielding the desired N-Fmoc-D-alaninol. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium bicarbonate to neutralize the acidic byproduct.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound, adapted from a general procedure for the Fmoc protection of amino acids.[5]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| D-alaninol | 1.0 | eq | The limiting reagent. |

| Fmoc-OSu | 1.16 | eq | A slight excess of the protecting agent ensures complete reaction. |

| Sodium Bicarbonate (NaHCO₃) | 2.0 | eq | Acts as the base to maintain alkaline conditions. |

| Solvents | |||

| 1,4-Dioxane | ~0.4 | M | Concentration of D-alaninol in dioxane. |

| 5% NaHCO₃ (aq) | ~2.0 | M | Concentration of NaHCO₃ in the aqueous phase. |

| Reaction Conditions | |||

| Temperature | Room Temperature | °C | The reaction proceeds efficiently at ambient temperature. |

| Reaction Time | 1 | hour | Reaction progress can be monitored by TLC. |

| Work-up & Purification | |||

| Acidification pH | ~2-3 | - | Achieved using citric acid or dilute HCl. |

| Extraction Solvent | Ethyl Acetate | - | For isolation of the product from the aqueous phase. |

| Yield | |||

| Expected Yield | >85 | % | Yields can vary based on the purity of starting materials and purification efficiency. |

Detailed Experimental Protocol

This protocol details the solution-phase synthesis of this compound.

4.1. Materials and Reagents

-

D-alaninol

-

9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Citric acid or 1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

4.2. Reaction Procedure

-

Dissolution of D-alaninol: In a round-bottom flask, dissolve D-alaninol (1.0 eq) in a 5% aqueous solution of sodium bicarbonate (2.0 eq).

-

Addition of Fmoc-OSu: To the stirred D-alaninol solution, add a solution of Fmoc-OSu (1.16 eq) in 1,4-dioxane.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the D-alaninol spot is no longer visible.

-

Initial Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of dioxane) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 by the dropwise addition of a saturated citric acid solution or 1 M HCl. The product, this compound, may precipitate as a white solid.

-

Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

4.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel to obtain the final product as a white solid.[6][7]

Conclusion

The Fmoc protection of D-alaninol is a straightforward yet crucial step for the incorporation of this chiral amino alcohol into peptide structures. The protocol described herein, utilizing Fmoc-OSu under mild basic conditions, provides a reliable and high-yielding method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are essential for obtaining a high-purity product suitable for demanding applications in peptide synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Alaninol Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides with a C-terminal D-alaninol residue using Fmoc/tBu chemistry. The use of Fmoc-D-alaninol allows for the preparation of peptide alcohols, which are of significant interest in drug discovery and development due to their potential for improved stability and unique biological activities.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy offers a robust and versatile approach, utilizing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection. This protocol specifically addresses the synthesis of peptide alcohols by incorporating this compound onto a highly acid-sensitive resin, the 2-chlorotrityl chloride (2-CTC) resin. The mild cleavage conditions associated with this resin are crucial for preserving the C-terminal alcohol functionality and any acid-sensitive side-chain protecting groups.[1][2][3]

Core Principles

The synthesis of a peptide alcohol using this compound on a 2-chlorotrityl chloride resin follows the standard principles of Fmoc-SPPS with key considerations for the initial loading and final cleavage steps.

-

Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the support of choice due to its high acid lability.[1][2][3] This allows for the cleavage of the final peptide alcohol under very mild acidic conditions, which prevents the degradation of the desired product and keeps side-chain protecting groups intact.[4][5][6] The bulky nature of the trityl linker also helps to minimize common side reactions like diketopiperazine formation.[2][3]

-

Attachment of this compound: The hydroxyl group of this compound is attached to the resin via an ether linkage. This is achieved by reacting the Fmoc-amino alcohol with the reactive chloride of the resin in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).[1][7]

-

Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps:

-

Fmoc Deprotection: Removal of the Nα-Fmoc group with a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9][10]

-

Coupling: Formation of the peptide bond by activating the carboxylic acid of the incoming Fmoc-amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[8][9]

-

-

Cleavage: The final peptide alcohol is cleaved from the resin using a mild acidic cocktail that breaks the ether linkage to the resin without cleaving the acid-labile side-chain protecting groups.[4][6][11]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade |

| 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g) | Peptide Synthesis Grade |

| This compound | Peptide Synthesis Grade |

| Fmoc-L-amino acids (with side-chain protection) | Peptide Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |

| Piperidine | Anhydrous |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Anhydrous |

| Methanol (MeOH) | Anhydrous |

| Acetic Acid (AcOH) | Reagent Grade |

| 2,2,2-Trifluoroethanol (TFE) | Reagent Grade |

| Trifluoroacetic Acid (TFA) | Reagent Grade |

| Diethyl ether | Anhydrous, cold |

| Coupling Reagents (e.g., HBTU, HATU, HOBt) | Peptide Synthesis Grade |

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the initial attachment of the C-terminal amino alcohol to the solid support.

| Step | Procedure | Reagents and Conditions | Time |

| 1 | Resin Swelling | Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL/g of resin) in a reaction vessel with gentle agitation.[3] | 30 min |

| 2 | Preparation of Loading Solution | In a separate flask, dissolve this compound (1.0-1.5 eq) in anhydrous DCM. Add DIPEA (2.0-4.0 eq).[7][12] | 5 min |

| 3 | Loading Reaction | Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture gently.[7] | 1-2 hours |